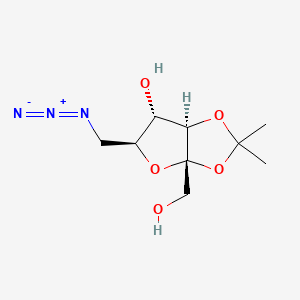

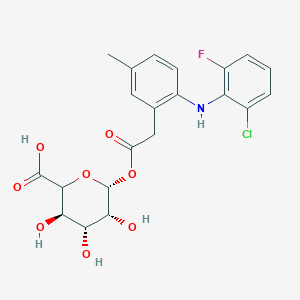

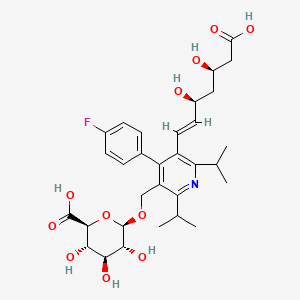

2-(D-Arabino-tetrahydroxybutyl)-4(R)-1,3-thiazolidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,3-thiazolidin-4-ones, including derivatives like "2-(D-Arabino-tetrahydroxybutyl)-4(R)-1,3-thiazolidine-4-carboxylic acid," involves various strategies. These compounds can be synthesized through reactions involving key intermediates like substituted anilines and thioglycolic acid, leading to a wide variety of substituted 1,3-thiazolidin-4-ones. The synthetic routes provide significant scope for modifications in the 2 and 3 positions of the thiazolidinone ring, offering a broad range of derivatives with diverse chemical and biological properties (Cunico, Gomes, & Vellasco, 2008).

Molecular Structure Analysis

1,3-Thiazolidin-4-ones feature a five-membered ring containing two heteroatoms, sulfur at position 1 and nitrogen at position 3, with a carbonyl group at position 4. The molecular structure of these compounds allows for various substitutions, which can significantly impact their biological activity. Advanced synthetic methodologies have been developed to obtain functionalized analogs, highlighting the importance of the molecular structure in determining the compound's biological potential and stability (Santos, Jones Jr, & Silva, 2018).

Chemical Reactions and Properties

1,3-Thiazolidin-4-ones undergo diverse chemical reactions that offer enormous scope in medicinal chemistry. These reactions include various modifications at different positions of the thiazolidinone ring, leading to a wide array of derivatives with potential biological activities. The chemical properties of these compounds are central to their application in drug design and synthesis (Issac & Tierney, 1996).

科学的研究の応用

Chemical Synthesis and Biological Potential

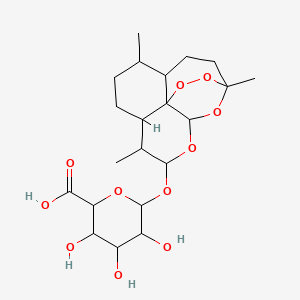

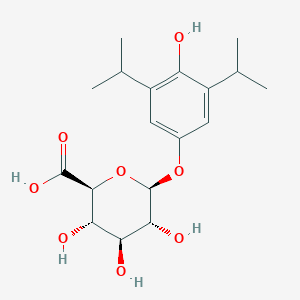

The chemical synthesis and biological potential of thiazolidine derivatives, including structures like 2-(D-Arabino-tetrahydroxybutyl)-4(R)-1,3-thiazolidine-4-carboxylic acid, have been extensively studied. Thiazolidine and its analogues, such as glitazones and rhodanines, demonstrate significant pharmacological importance, with applications ranging from medicinal chemistry to the development of new drugs targeting various diseases. The synthesis of these compounds dates back to the mid-nineteenth century, focusing on structural and biological properties and the development of green synthesis methods due to environmental concerns. Studies highlight the thiazolidine nucleus's role in commercial pharmaceuticals and its future potential in medicinal chemistry (Santos, Jones Jr., & Silva, 2018).

Anticancer and Antimicrobial Applications

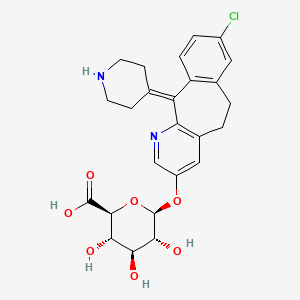

Thiazolidinones, including derivatives structurally related to 2-(D-Arabino-tetrahydroxybutyl)-4(R)-1,3-thiazolidine-4-carboxylic acid, have been identified as promising scaffolds for developing antibacterial, antiviral, antidiabetic, and anticancer agents. Quantitative Structure-Activity Relationship (QSAR) studies on 4-thiazolidinones emphasize their potential in designing new anticancer agents, highlighting the significance of hydrogen at specific positions in interactions with biological targets (Devinyak, Zimenkovsky, & Lesyk, 2013).

Drug Synthesis and Green Chemistry

Levulinic acid (LEV), derived from biomass, has been highlighted for its role in drug synthesis, offering a sustainable and cost-effective approach. LEV and its derivatives are crucial for synthesizing various drugs, indicating a significant shift towards green chemistry in pharmaceutical development. This approach aligns with the principles of reducing environmental impact and utilizing renewable resources, making it relevant to the synthesis and application of thiazolidine derivatives (Zhang et al., 2021).

特性

IUPAC Name |

(4R)-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4+,5+,6-,7?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZXTDUDXXPCMJ-DVEMRHSHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)[C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(D-Arabino-tetrahydroxybutyl)-4(R)-1,3-thiazolidine-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)